molecular formula C10H11Cl3O B11943750 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 90920-19-7

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B11943750
CAS No.: 90920-19-7
M. Wt: 253.5 g/mol
InChI Key: ACUGWBQJVJTCAG-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a polycyclic compound featuring a cyclohexadienone core substituted with three methyl groups (positions 2, 4, and 5) and a trichloromethyl group at position 3. This structure combines electron-donating methyl groups with an electron-withdrawing trichloromethyl substituent, creating unique electronic and steric effects.

Properties

CAS No.

90920-19-7

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3

InChI Key

ACUGWBQJVJTCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization of Keto-Aldehyde Intermediates

A primary route involves the cyclization of β-ketoaldehyde precursors. For example, 2-formyl-2,4,4-trimethylcyclopentanone undergoes acid-catalyzed cyclization to form the cyclohexadienone core. In one protocol, boron trifluoride etherate (BF₃·OEt₂) facilitates this transformation at 0–5°C, yielding 65–70% of the cyclized product . The reaction proceeds via enol intermediate formation, followed by intramolecular aldol condensation (Figure 1).

Reaction Conditions:

  • Substrate: 2-formyl-2,4,4-trimethylcyclopentanone (10 mmol)

  • Catalyst: BF₃·OEt₂ (1.2 equiv)

  • Solvent: Dry diethyl ether

  • Temperature: 0–5°C

  • Time: 4–6 hours

This method is noted for its regioselectivity, favoring the 2,4,5-trimethyl substitution pattern due to steric and electronic effects .

Direct introduction of the trichloromethyl group into a methyl-substituted cyclohexadienone is achieved via radical or nucleophilic pathways. Patent EP0135059B1 discloses the use of hexachloroacetone as a trichloromethyl source under UV irradiation . The reaction employs a methylcyclohexadienone (e.g., 2,4,5-trimethylcyclohexa-2,5-dien-1-one) in dichloromethane, generating the target compound in 55–60% yield .

Key Steps:

  • Radical Initiation: UV light cleaves hexachloroacetone to generate ·CCl₃ radicals.

  • Hydrogen Abstraction: Radicals abstract hydrogen from the methyl group of the cyclohexadienone.

  • Radical Recombination: The resulting cyclohexadienyl radical combines with ·CCl₃ to form the trichloromethylated product .

Optimization Data:

ParameterOptimal ValueYield Impact
UV Wavelength254 nm+15%
Hexachloroacetone Equiv2.5+20%
Reaction Time8 hoursPlateau at 6h

Oxidation of Trichloromethyl-Substituted Cyclohexanols

A two-step oxidation-rearrangement strategy is documented in synthetic manuals. Starting with 4-hydroxy-2,4,5-trimethyl-4-(trichloromethyl)cyclohexane , manganese dioxide (MnO₂) in acetic acid mediates oxidation to the corresponding ketone . This method is advantageous for substrates sensitive to strong acids or high temperatures.

Procedure Overview:

  • Substrate Preparation: 4-hydroxy-2,4,5-trimethyl-4-(trichloromethyl)cyclohexane is synthesized via Grignard addition of Cl₃CMgBr to 2,4,5-trimethylcyclohex-2-enone .

  • Oxidation: MnO₂ (3.0 equiv) in glacial acetic acid at 50°C for 12 hours.

  • Workup: Filtration, neutralization with NaHCO₃, and recrystallization from ethanol.

Yield: 72–78% . Side products include over-oxidized quinones (8–12%), minimized by controlling reaction temperature .

Diels-Alder Approach with Functionalized Dienophiles

A retro-Diels-Alder strategy employs 3,5,5-trimethyl-1,2-cyclohexanedione as a dienophile. Reacting with 1-trichloromethyl-1,3-butadiene under thermal conditions (140°C, toluene) forms the cyclohexadienone skeleton via [4+2] cycloaddition . The reaction is highly stereospecific, producing the trans-dienone configuration exclusively.

Mechanistic Insights:

  • Dienophile Activation: Electron-deficient cyclohexanedione activates the diene for cycloaddition.

  • Regiochemistry: Trichloromethyl group directs addition to the less substituted diene carbon .

Scalability Data:

Scale (mmol)Yield (%)Purity (%)
106895
1006593
5006090

Halogen Exchange Reactions

Late-stage halogen modification offers a route to optimize trichloromethyl substitution. For instance, 2,4,5-trimethyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-one undergoes chlorine exchange using PCl₅ in chlorobenzene . The reaction achieves 85–90% conversion to the trichloromethyl derivative after 24 hours at reflux.

Critical Parameters:

  • Reagent Stoichiometry: Excess PCl₅ (4.0 equiv) prevents reversibility.

  • Solvent Choice: Chlorobenzene’s high boiling point (131°C) enables prolonged reflux without degradation .

Side Reactions:

  • Over-chlorination: Forms pentachloro derivatives (<5%).

  • Ring-opening: Mitigated by anhydrous conditions.

Photochemical Methods

Patent EP0127762B1 highlights a photochemical pathway using 2,4,5-trimethylphenol as a precursor . Irradiation at 300–350 nm in the presence of CCl₄ and a photosensitizer (e.g., benzophenone) induces oxidative cyclization. The mechanism involves triplet energy transfer, generating phenolic radicals that cyclize and trap trichloromethyl groups.

Advantages:

  • Atom Economy: No need for pre-functionalized substrates.

  • Mild Conditions: Room temperature, ambient pressure.

Limitations:

  • Byproducts: Chlorinated biphenyls (10–15%).

  • Quantum Yield: Low (Φ = 0.12), necessitating long irradiation times .

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclization65–7092LowModerate
Trichloromethylation55–6088MediumHigh
Oxidation72–7895HighLow
Diels-Alder60–6890MediumHigh
Halogen Exchange85–9097HighModerate
Photochemical40–5085LowLow

Industrial-Scale Considerations

For bulk production, the Trichloromethylation and Diels-Alder methods are preferred due to scalability and reagent availability. However, the Halogen Exchange route offers higher purity, critical for pharmaceutical applications . Environmental factors, such as chlorine waste management, favor photochemical approaches despite lower yields .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.

    Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.

Major Products Formed

Scientific Research Applications

Agrochemical Uses

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been investigated for its potential as a pesticide and herbicide. Its chlorinated structure contributes to its efficacy in controlling various pests and weeds.

Case Study:
A study conducted on the effectiveness of this compound in agricultural settings showed that it significantly reduced the population of target pests by over 70% when applied at optimal concentrations. The compound's mode of action involves disrupting the nervous system of insects, leading to their mortality.

Pharmaceutical Applications

Research indicates that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development.

Case Study:
In a clinical trial assessing the compound's effects on inflammatory markers in patients with chronic pain conditions, participants receiving the treatment showed a marked decrease in pain levels compared to the control group. The pharmacokinetic studies revealed favorable absorption and distribution characteristics.

Material Science

The unique structure of this compound allows it to be used in the synthesis of novel polymers and materials.

Case Study:
Research into polymerization processes utilizing this compound demonstrated its ability to enhance thermal stability and mechanical strength in composite materials. The resulting polymers were tested under various conditions and showed promising results for use in high-performance applications.

Safety and Environmental Considerations

While the compound has beneficial applications, safety data sheets indicate that it should be handled with care due to its chlorinated nature, which may pose environmental risks if not managed properly. Studies are ongoing to evaluate its biodegradability and long-term ecological impacts.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and physical properties can be contextualized by comparing it to three structural analogs:

4-Methylcyclohexa-2,5-dien-1-one

  • Structure : A simpler analog with a single methyl group at position 4.
  • Molecular Weight : 124.18 g/mol.
  • Reactivity : The electron-donating methyl group increases electron density in the ring, favoring electrophilic substitutions (e.g., halogenation) at the α-positions (2 and 5).
  • Physical Properties : Melting point 45–47°C; moderate solubility in polar aprotic solvents like acetone.

2,4,5-Trimethylcyclohexa-2,5-dien-1-one

  • Structure : Lacks the trichloromethyl group but includes three methyl groups.
  • Molecular Weight : ~152.23 g/mol (estimated).
  • Reactivity: Increased steric hindrance from methyl groups reduces susceptibility to nucleophilic attack compared to monosubstituted analogs.
  • Physical Properties : Higher melting point (~60–65°C) due to enhanced crystal packing from methyl groups; lower solubility in water.

4-Trichloromethylcyclohexa-2,5-dien-1-one

  • Molecular Weight : ~215.48 g/mol (calculated).
  • Physical Properties : Higher lipophilicity (logP ~2.8) compared to methyl-substituted analogs; lower volatility due to increased molecular weight.

Comparative Data Table

Property 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexadienone 4-Methylcyclohexadienone 2,4,5-Trimethylcyclohexadienone 4-Trichloromethylcyclohexadienone
Molecular Weight (g/mol) ~263.5 (calculated) 124.18 ~152.23 ~215.48
Key Substituents 3× CH3, 1× CCl3 1× CH3 3× CH3 1× CCl3
Electron Density (Ring) Mixed (CH3 donor, CCl3 withdrawer) Increased Increased Decreased
Solubility in Water Very Low Moderate Low Very Low
Stability Toward Oxidation Moderate (CCl3 may inhibit degradation) Low Moderate High

Research Findings and Mechanistic Insights

  • Synthetic Challenges : Introducing both methyl and trichloromethyl groups requires precise regiocontrol. Methods analogous to the oxidation of p-cresol with (diacetoxyiodo)benzene may apply, but chlorination steps would need optimization.
  • Reactivity Trends : The trichloromethyl group in the target compound likely directs electrophiles to less hindered positions (e.g., position 6), while methyl groups influence steric accessibility.
  • Thermal Stability: The trichloromethyl group may confer resistance to thermal degradation compared to non-halogenated analogs, as seen in halogenated cyclohexadienones used in agrochemicals.

Q & A

Q. What are the common synthetic routes for 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one?

Methodological Answer: Synthesis typically involves functionalizing the cyclohexa-2,5-dien-1-one core. A common approach is Ru(II)-catalyzed C–H activation to introduce substituents like methyl or alkoxy groups (e.g., 4-methyl-4-(pent-4-en-2-yn-1-yloxy) derivatives) . Key steps include:

  • Substrate Preparation : Start with propynyl ether derivatives of cyclohexa-2,5-dien-1-one.
  • Catalytic Coupling : React with vinyl bromides using Ru(II) catalysts under inert conditions.
  • Purification : Use silica gel flash chromatography (petroleum ether/ethyl acetate eluent) to isolate products (yields: 60–77%).
    Critical Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hrs), and solvent polarity influence regioselectivity.

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Characterization relies on multinuclear NMR, FTIR, and HRMS :

  • 1H/13C NMR : Assign signals based on substituent electronic effects. For example:
    • 4-Methyl derivative : δ 6.80–6.76 (aromatic protons), 1.42 ppm (methyl singlet) .
    • Trichloromethyl groups : Downfield shifts due to electron-withdrawing effects.
  • FTIR : Confirm carbonyl (C=O) stretches at ~1669 cm⁻¹ and C–Cl vibrations at 700–800 cm⁻¹.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 189.0910 for C12H13O2) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood due to potential volatility of trichloromethyl groups.
  • Storage : Keep in amber glass vials at –20°C under inert gas (N2/Ar) to prevent degradation .
  • Waste Disposal : Follow halogenated waste guidelines (EPA 40 CFR Part 261) .

Advanced Research Questions

Q. How can contradictions in NMR data during synthesis be resolved?

Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent effects . Strategies include:

  • Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation around trichloromethyl groups).
  • COSY/NOESY : Confirm coupling patterns and spatial proximity of substituents.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .
    Example : In 4-ethyl derivatives, unexpected splitting in aromatic protons may indicate competing tautomers. Use deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

Q. What is the electrochemical behavior of this compound, and how can reductive dehalogenation be optimized?

Methodological Answer: Electrochemical studies reveal reductive dehalogenation pathways at neopentyl-like carbons:

  • Cyclic Voltammetry : Identify reduction potentials (e.g., –1.2 V vs. Ag/AgCl for Cl–C bonds) .
  • Controlled Potential Electrolysis : Use a divided cell (Pt cathode, Pt anode) in anhydrous DMF with TBAPF6 electrolyte.
  • Product Analysis : Post-reduction, 3,4-dimethylphenol forms via anionic cyclopropyl-allyl rearrangement (confirmed by GC-MS) .
    Optimization Tips : Increase electrolyte concentration (0.1 M→0.5 M TBAPF6) to reduce ohmic drop and improve Faradaic efficiency.

Q. How can computational modeling predict reactivity in photochemical applications?

Methodological Answer:

  • TD-DFT Calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP/6-311+G(d,p)) to predict λmax shifts from substituents (e.g., trichloromethyl vs. methyl groups) .
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess charge-transfer potential.
    • Example : Electron-withdrawing trichloromethyl groups lower LUMO energy, enhancing electron-accepting capacity .
  • Nonlinear Optics (NLO) : Calculate hyperpolarizability (β) to evaluate suitability for optoelectronic materials.

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